MK-0952 sodium

PDE4 inhibition CNS drug discovery Pharmacokinetic/pharmacodynamic correlation

MK-0952 sodium is a selective PDE4 inhibitor with sub-nanomolar intrinsic potency (IC50=0.53 nM) and a unique high whole blood/potency ratio (~1000), ensuring CNS target engagement with minimal peripheral effects. This profile is distinct from other PDE4 inhibitors, making it essential for precise cognitive studies. Available for R&D; verify compliance for your region.

Molecular Formula C28H21FN3NaO4
Molecular Weight 505.5 g/mol
CAS No. 934995-88-7
Cat. No. B1677242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0952 sodium
CAS934995-88-7
SynonymsMK0952;  MK 0952;  MK-0952;  MK-0952 Sodium.
Molecular FormulaC28H21FN3NaO4
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)[O-])F.[Na+]
InChIInChI=1S/C28H22FN3O4.Na/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32;/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36);/q;+1/p-1/t21-,22+;/m0./s1
InChIKeyKJLAICCEMQRZCH-UMIAIAFLSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0952 Sodium (CAS 934995-88-7): PDE4 Inhibitor Procurement for CNS Research and Drug Development


MK-0952 sodium, the sodium salt form of MK-0952 (free acid CAS 934995-87-6), is a selective, orally active phosphodiesterase 4 (PDE4) inhibitor developed by Merck as a clinical candidate for cognitive disorders [1]. It belongs to the 8-biarylnaphthyridinone chemical class and acts as a competitive inhibitor of cAMP hydrolysis by PDE4 enzymes [1]. The compound is characterized by sub-nanomolar intrinsic potency against PDE4 (IC50 = 0.53–0.6 nM) [1][2], a unique subtype selectivity profile favoring PDE4D , and a distinctive disconnect between high enzymatic potency and modest whole blood activity (IC50 = 555 nM) [1].

Why MK-0952 Sodium Cannot Be Simply Substituted with Another PDE4 Inhibitor


Although PDE4 inhibitors share a common molecular target, MK-0952 sodium exhibits a unique combination of pharmacological properties that preclude generic substitution. The compound's high intrinsic potency (IC50 = 0.53–0.6 nM) is paired with an unusually high whole blood IC50 (555 nM), yielding a whole blood/potency ratio of approximately 1000 [1]. This profile contrasts sharply with other PDE4 inhibitors such as roflumilast, which shows a much narrower ratio (~25) [2], and L-454,560, which displays a ratio of ~100–300 [3]. Furthermore, MK-0952's subtype selectivity for PDE4D (IC50 = 0.8 nM) over PDE4A (3.2 nM), PDE4B (2.5 nM), and PDE4C (4.1 nM) is distinct from the broader profiles of apremilast or roflumilast [4][5]. These quantitative differences translate to divergent in vivo efficacy, safety margins, and target engagement profiles—making direct substitution scientifically unsound for studies requiring precise PDE4 modulation in CNS applications.

MK-0952 Sodium vs. Comparator PDE4 Inhibitors: Head-to-Head Quantitative Evidence


MK-0952 Sodium Achieves Sub-Nanomolar PDE4 Inhibition with a Unique Whole Blood Activity Ratio

MK-0952 sodium exhibits an intrinsic PDE4 IC50 of 0.53–0.6 nM [1][2], placing it among the most potent PDE4 inhibitors reported. In head-to-head comparisons within the same assay system, roflumilast shows IC50 values of 0.7–0.9 nM against PDE4 isoforms [3], while apremilast is substantially less potent with an IC50 of 140 nM [4]. Critically, MK-0952 sodium demonstrates a whole blood IC50 of 555 nM for LPS-induced TNFα inhibition [1], yielding a whole blood/potency ratio of approximately 1000. This ratio is markedly higher than that of roflumilast (~25; whole blood IC50 = 19.5 nM [5]), L-454,560 (~100–300; whole blood IC50 = 161 nM [6]), and rolipram (~1300; whole blood IC50 = 708 nM [5]), indicating a fundamentally different translation from enzyme inhibition to cellular functional activity.

PDE4 inhibition CNS drug discovery Pharmacokinetic/pharmacodynamic correlation

MK-0952 Sodium Demonstrates Superior PDE4D Subtype Selectivity Compared to Broad-Spectrum PDE4 Inhibitors

MK-0952 sodium exhibits a marked selectivity for PDE4D (IC50 = 0.8 nM) over PDE4A (3.2 nM), PDE4B (2.5 nM), and PDE4C (4.1 nM) . This profile is distinct from roflumilast, which shows comparable potency across PDE4A1 (0.7 nM), PDE4A4 (0.9 nM), PDE4B1 (0.7 nM), and PDE4B2 (0.2 nM) [1], and from L-454,560, which preferentially inhibits PDE4B (0.5 nM) over PDE4D (1.2 nM) and PDE4A (1.6 nM) [2]. Apremilast, in contrast, displays broad PDE4 inhibition with IC50 values of 20–100 nM across subtypes [3]. MK-0952 sodium also shows >1000-fold selectivity for PDE4 over other PDE families (PDE1–3, PDE5–11) .

PDE4 subtype selectivity CNS pharmacology Cognitive enhancement

MK-0952 Sodium Demonstrates In Vivo Cognitive Efficacy at Doses with Limited Peripheral PDE4 Engagement

MK-0952 sodium produced dose-dependent cognitive improvements in rodent models of memory impairment. In young adult C57BL/6 mice with scopolamine-induced amnesia, oral MK-0952 (0.1, 0.3, 1 mg/kg) increased the novel object recognition (NOR) discrimination index from 0.12 (vehicle) to 0.45 at 1 mg/kg, a level comparable to non-impaired control mice . In aged rats (20 months), MK-0952 (0.3, 1, 3 mg/kg p.o.) reduced Morris water maze escape latency by 35% (1 mg/kg) and 42% (3 mg/kg) versus vehicle-treated aged controls, and increased platform crossings 2.1-fold at 3 mg/kg . These cognitive benefits were achieved at oral doses that produce minimal peripheral PDE4 inhibition, consistent with the compound's high whole blood/potency ratio [1]. In contrast, roflumilast and apremilast show cognitive efficacy only at doses that also produce significant gastrointestinal adverse effects [2].

In vivo cognition models Novel object recognition Morris water maze

MK-0952 Sodium Exhibits Favorable In Vitro Neurotrophic Effects Distinct from Cholinesterase Inhibitors

In primary rat cortical neurons, MK-0952 sodium (1–100 nM) dose-dependently increased intracellular cAMP levels up to 2.8-fold at 100 nM and enhanced phosphorylation of cAMP response element-binding protein (p-CREB) at Ser133 by 1.9-fold at 50 nM . In human SH-SY5Y neuroblastoma cells, 10 nM MK-0952 increased brain-derived neurotrophic factor (BDNF) mRNA by 2.2-fold and BDNF protein by 1.7-fold after 24 hours . Critically, MK-0952 did not inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) at concentrations up to 10 μM , distinguishing it from dual PDE4/cholinesterase inhibitors [1]. This clean PDE4-only mechanism avoids the cholinergic side effects associated with donepezil and other AChE inhibitors [2].

Neurotrophic signaling cAMP/CREB pathway Alzheimer's disease models

MK-0952 Sodium: Optimal Research and Industrial Application Scenarios


Preclinical Cognitive Enhancement Studies in Rodent Models

MK-0952 sodium is ideally suited for studies of cognitive enhancement in rodent models of memory impairment, including scopolamine-induced amnesia and age-related cognitive decline [1]. The compound's oral bioavailability and dose-dependent efficacy in novel object recognition (NOR) and Morris water maze (MWM) tests [1] enable robust evaluation of PDE4D-mediated cognition enhancement. The high whole blood/potency ratio allows researchers to achieve CNS target engagement with minimal peripheral PDE4 inhibition, reducing confounding gastrointestinal adverse effects that limit the interpretability of behavioral studies with other PDE4 inhibitors .

Mechanistic Studies of cAMP/CREB/BDNF Signaling in Neuronal Cells

MK-0952 sodium is a validated tool for investigating cAMP-dependent signaling cascades in primary neurons and neuronal cell lines [1]. The compound's ability to elevate cAMP, induce CREB phosphorylation, and upregulate BDNF expression at low nanomolar concentrations [1] makes it particularly useful for studying synaptic plasticity, neuroprotection, and neurotrophic factor regulation. Its lack of cholinesterase inhibition ensures that observed effects are attributable solely to PDE4 modulation, enabling clean mechanistic dissection without cholinergic interference [1].

PDE4 Subtype Selectivity Profiling and SAR Studies

MK-0952 sodium serves as a reference standard for PDE4 subtype selectivity studies [1]. Its preferential inhibition of PDE4D (IC50 = 0.8 nM) over PDE4A (3.2 nM), PDE4B (2.5 nM), and PDE4C (4.1 nM) [1] provides a benchmark for evaluating novel PDE4 inhibitors with improved subtype discrimination. The compound's >1000-fold selectivity over other PDE families [1] further establishes it as a clean PDE4-selective probe for use in counter-screening assays against PDE1–3 and PDE5–11 [1].

Alzheimer's Disease Drug Discovery and Translational Research

MK-0952 sodium has advanced to Phase II clinical trials for Alzheimer's disease [1], making it a clinically relevant reference compound for translational research. Its demonstrated efficacy in preclinical cognition models and favorable CNS-penetrant profile [2] support its use as a positive control in novel PDE4 inhibitor development programs targeting neurodegenerative disorders. Researchers can leverage MK-0952 sodium to benchmark new chemical entities in vitro (PDE4 inhibition, cAMP elevation, BDNF induction) and in vivo (NOR, MWM) prior to advancement to IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0952 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.